molecular formula C12H8ClN3 B3037734 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine CAS No. 56921-86-9

2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine

Cat. No. B3037734
CAS RN: 56921-86-9
M. Wt: 229.66 g/mol
InChI Key: MNORHLFOJIFIDA-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine” is a chemical compound with the linear formula C12H8ClN3 . It’s part of the imidazo[1,2-a]pyridines class, which are fused nitrogen-bridged heterocyclic compounds . These compounds have been the subject of significant research due to their broad spectrum of biological activity profiles .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for their synthesis are metal-free direct synthesis methods . These methods are environmentally friendly and have been developed to improve the ecological impact of the classical schemes . A specific synthesis method for “this compound” is not mentioned in the retrieved papers.

Scientific Research Applications

Synthesis and Biological Study

Joshi et al. (2012) explored the synthesis of heterosubstituted chalcones and oxopyrimidines using 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine. This study resulted in the creation of compounds with potential antimicrobial activity, highlighting the compound's role in drug development and medicinal chemistry (Joshi, Vekariya, Dodiya, Ghetiya, & Joshi, 2012).

Chemical Detoxification Applications

Sharma et al. (2018) reported on the synthesis of selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine, including 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine, for chemical detoxification of mercury chloride (HgCl2). This application is significant in environmental chemistry and toxicology (Sharma, Kumar, Kumar, Mehta, & Bhasin, 2018).

Antineoplastic Activity

Abdel-Hafez (2007) synthesized a series of compounds, including imidazo[1,2-a]pyrimidine derivatives, to develop new antineoplastic agents. These compounds showed varying degrees of effectiveness against cancer cell lines, underscoring the potential of this compound in cancer research (Abdel-Hafez, 2007).

Synthesis and Anti-Inflammatory Activity

Zhou et al. (2008) developed imidazo[1,2-a]pyrimidine derivatives, including this compound, with anti-inflammatory activities. This study provides insights into the therapeutic applications of these compounds in addressing inflammation-related diseases (Zhou, Ding, Zhang, Xu, & Dai, 2008).

Fluorescent Sensor Applications

Rawat & Rawat (2018) investigated the optical properties of imidazo[1,2-a]pyrimidine derivatives, including their potential as fluorescent sensors for detecting zinc ions. This application is important in analytical chemistry and environmental monitoring (Rawat & Rawat, 2018).

properties

IUPAC Name

2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNORHLFOJIFIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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